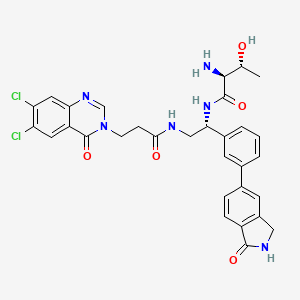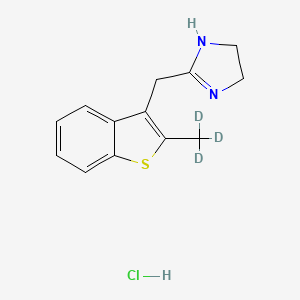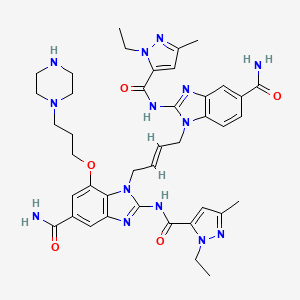
STING agonist-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-19 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity . This compound has shown promise in enhancing immune responses, making it a potential candidate for cancer immunotherapy and vaccine adjuvants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-19 involves a multi-step process that includes the preparation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: STING agonist-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s ability to interact with its molecular targets.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives can be further studied for their potential therapeutic applications .
Scientific Research Applications
STING agonist-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune responses.
Biology: Investigated for its ability to modulate immune responses in various biological systems.
Mechanism of Action
STING agonist-19 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of downstream signaling pathways. This activation results in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines . These cytokines play a crucial role in the activation of innate and adaptive immune responses, enhancing the body’s ability to fight infections and tumors .
Comparison with Similar Compounds
STING agonist-19 is compared with other similar compounds, such as:
Cyclic dinucleotides (CDNs): These are natural STING agonists that include cyclic GMP-AMP (cGAMP).
Dimeric amidobenzimidazole (diABZI): A synthetic STING agonist that has shown promising results in preclinical studies.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds are designed to enhance STING activation through structural modifications.
This compound stands out due to its unique chemical structure, which allows for enhanced stability and systemic administration, making it a promising candidate for clinical applications .
Properties
Molecular Formula |
C41H50N14O5 |
|---|---|
Molecular Weight |
818.9 g/mol |
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-piperazin-1-ylpropoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C41H50N14O5/c1-5-54-32(20-25(3)49-54)38(58)47-40-45-29-22-27(36(42)56)10-11-31(29)52(40)15-7-8-16-53-35-30(46-41(53)48-39(59)33-21-26(4)50-55(33)6-2)23-28(37(43)57)24-34(35)60-19-9-14-51-17-12-44-13-18-51/h7-8,10-11,20-24,44H,5-6,9,12-19H2,1-4H3,(H2,42,56)(H2,43,57)(H,45,47,58)(H,46,48,59)/b8-7+ |
InChI Key |
URPMHTRSFGUHTO-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
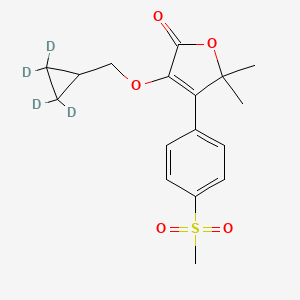
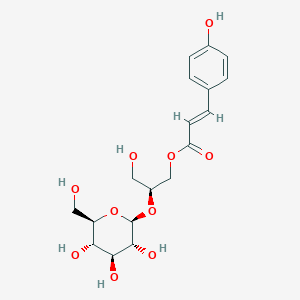


![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
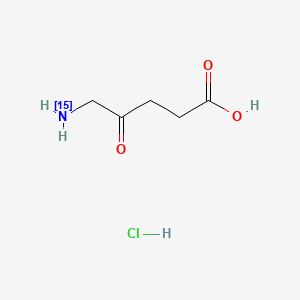
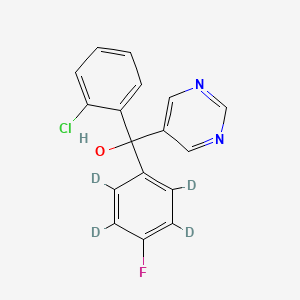

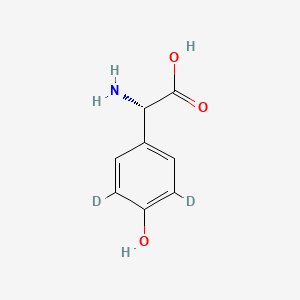

![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
